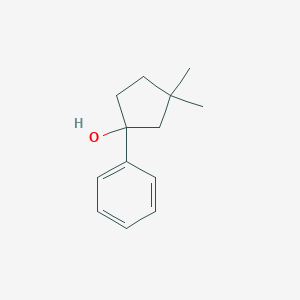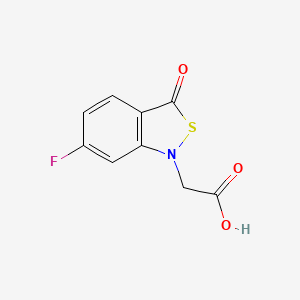
2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a fluorine atom, a keto group, and an acetic acid moiety attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzothiazole core.
Oxidation: The keto group at the 3-position is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of cost-effective and scalable reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom and keto group in this compound may enhance its biological activity and selectivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and keto group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzothiazole ring may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromo-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(6-Chloro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Contains a chlorine atom instead of fluorine.
2-(6-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Features a methyl group at the 6-position.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated or methylated counterparts. The keto group further contributes to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H6FNO3S |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2-(6-fluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-5-1-2-6-7(3-5)11(4-8(12)13)15-9(6)14/h1-3H,4H2,(H,12,13) |
Clave InChI |
WAJNJJNXYSFEBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N(SC2=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
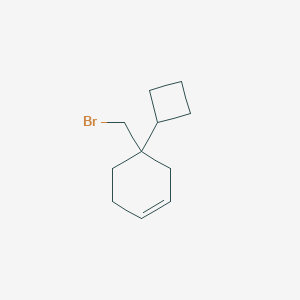
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
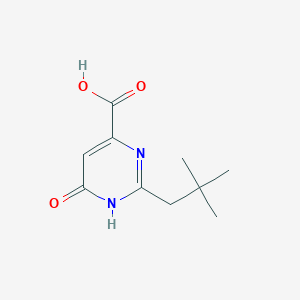


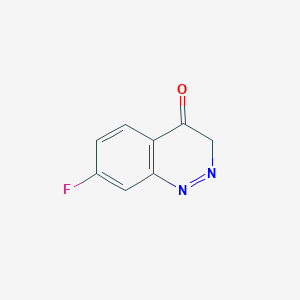
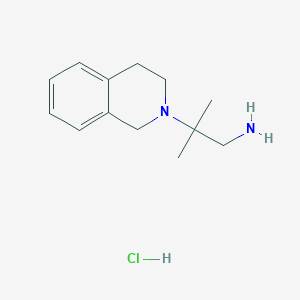


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
